Product packaging for 2-Amino-5-bromopyridin-3-OL(Cat. No.:CAS No. 39903-01-0)

2-Amino-5-bromopyridin-3-OL

Cat. No.: B1280607
CAS No.: 39903-01-0
M. Wt: 189.01 g/mol
InChI Key: YQADLKDQAXAIKW-UHFFFAOYSA-N
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Description

Contextual Significance in Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of organic chemistry, with pyridines being among the most studied six-membered aromatic heterocycles. 2-Amino-5-bromopyridin-3-ol is significant within this class due to its trifunctional nature. The electron-donating amino and hydroxyl groups and the electron-withdrawing bromine atom create a unique electronic environment on the pyridine (B92270) ring. This substitution pattern allows for a variety of chemical transformations.

The presence of the bromine atom at the 5-position makes the compound susceptible to nucleophilic substitution and a key substrate for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. a2bchem.com These reactions are fundamental in constructing more complex molecular architectures. The amino group at the 2-position can be readily functionalized, for instance, through acylation or by forming heterocyclic rings like imidazopyridines, which are known for their potential antimicrobial applications. The hydroxyl group at the 3-position can participate in hydrogen bonding, influencing the compound's physical properties and solubility, and can also be a site for further derivatization. cymitquimica.com

Role in Pharmaceutical and Chemical Intermediates

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. a2bchem.comchemicalbook.comchemicalbook.com Its utility is highlighted by its role as a key building block for complex organic molecules. a2bchem.com

A significant application of this compound is in the synthesis of the third-generation anaplastic lymphoma kinase (ALK) inhibitor, Lorlatinib. google.com Lorlatinib is an anti-cancer drug used to treat specific types of non-small cell lung cancer. google.com In the synthesis of Lorlatinib, derivatives of 2-amino-5-bromo-3-hydroxypyridine, with the amino and hydroxyl groups protected, are used to construct the complex macrocyclic structure of the drug. google.com The compound is also an intermediate in the synthesis of Encorafenib, a kinase inhibitor used in the treatment of melanoma. longshinebiotech.com

Beyond its role in specific drug syntheses, the compound is a versatile precursor for a range of heterocyclic compounds with potential biological activities. a2bchem.comcymitquimica.com Its ability to undergo various chemical reactions allows for the generation of diverse molecular libraries for drug discovery and crop protection research. a2bchem.com

Historical Overview of Research on Substituted Pyridines

The study of pyridine and its derivatives dates back to the 19th century, with its initial isolation from bone oil in 1846. illinois.edu However, it wasn't until the 1930s that research into pyridines intensified, driven by the discovery of the nicotinamide (B372718) moiety (a pyridine derivative) in coenzymes and its importance in treating diseases like dementia and dermatitis. illinois.eduresearchgate.net

Early methods for synthesizing substituted pyridines, such as the Hantzsch and Chichibabin syntheses, were developed in the late 19th and early 20th centuries and laid the groundwork for the field. researchgate.netwikipedia.org The Chichibabin synthesis, reported in 1924, remains a key industrial method for producing pyridines from aldehydes and ketones with ammonia. wikipedia.org

Over the years, numerous methods have been developed to synthesize the vast array of substituted pyridines needed for various applications. researchgate.net The Bohlmann-Rahtz synthesis has been a major route to substituted pyridines, particularly nicotinates. researchgate.net Research has also focused on understanding the reactivity of the pyridine ring. Due to the electronegative nitrogen atom, the pyridine ring is less susceptible to electrophilic aromatic substitution than benzene (B151609), with reactions typically occurring at the 3-position. wikipedia.org Conversely, it is more prone to nucleophilic substitution.

The development of modern synthetic techniques, especially metal-catalyzed cross-coupling reactions, has significantly expanded the toolbox for creating highly functionalized and complex pyridine derivatives, including compounds like this compound. a2bchem.com The ability to selectively introduce substituents at specific positions on the pyridine ring is crucial for tailoring the properties of the final molecules for applications in medicine, agriculture, and materials science. illinois.eduresearchgate.net

Compound Information

Compound Name
This compound
2-amino-5-bromo-3-hydroxypyridine
5-Bromo-3-hydroxy-2-aminopyridine
2-Hydroxy-3-amino-5-bromopyridine
Lorlatinib
Encorafenib
2-amino-3-hydroxypyridine
Benzene
Nicotinamide
2-Amino-3,5-dibromopyridine (B40352)
Imidazopyridines

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 39903-01-0 cymitquimica.comchemicalbook.comlongshinebiotech.commolcore.comalfa-chemistry.comsynquestlabs.comnih.gov
Molecular Formula C5H5BrN2O chemicalbook.comlongshinebiotech.commolcore.comalfa-chemistry.comsynquestlabs.com
Molecular Weight 189.01 g/mol chemicalbook.comlongshinebiotech.commolcore.com
Appearance White to yellow powder longshinebiotech.com
Melting Point 204-207°C chemicalbook.com
Boiling Point 368.7±42.0 °C (Predicted) chemicalbook.com
Density 1.898 g/cm³ chemicalbook.com
Solubility Slightly soluble in water chemicalbook.comchemicalbook.com
XLogP3 0.8 a2bchem.com
Hydrogen Bond Donor Count 2 a2bchem.com
Generated code

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5BrN2O B1280607 2-Amino-5-bromopyridin-3-OL CAS No. 39903-01-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-bromopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c6-3-1-4(9)5(7)8-2-3/h1-2,9H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQADLKDQAXAIKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101045080
Record name 2-Amino-5-bromo-3-hydroxypyridine
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Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39903-01-0
Record name 2-Amino-5-bromo-3-hydroxypyridine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-bromo-3-hydroxypyridine
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Record name 2-Amino-5-bromo-3-hydroxypyridine
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Record name 2-amino-5-bromopyridin-3-ol
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Synthesis and Synthetic Methodologies for 2 Amino 5 Bromopyridin 3 Ol

Precursor-Based Synthetic Routes

2-Aminopyridine (B139424) serves as a fundamental building block for the synthesis of its brominated derivatives. Direct bromination, however, can lead to multiple products, necessitating multi-step procedures to achieve regioselectivity. googleapis.comorgsyn.org

A common method for the synthesis of 2-amino-5-bromopyridine (B118841), a precursor to the target compound, involves the use of N-Bromosuccinimide (NBS) as a brominating agent. The reaction is typically carried out by adding NBS to a solution of 2-aminopyridine in a suitable solvent. ijssst.info One documented procedure involves adding NBS to 2-aminopyridine in acetone (B3395972) at a controlled temperature of 10 °C. ijssst.info This method is effective in producing 2-amino-5-bromopyridine with high yield and purity. ijssst.info Another approach uses solvents like methanol (B129727) at low temperatures (-5 to -10 °C) for the reaction between 2-aminopyridine and NBS. google.com

Table 1: Bromination of 2-Aminopyridine with NBS

Starting MaterialReagentSolventTemperatureYieldPuritySource
2-AminopyridineNBSAcetone10 °C95.0%97.0% ijssst.info
2-AminopyridineNBSMethanol-5 to -10 °C-- google.com

While the target compound is a bromo-derivative, a related and important intermediate, 2-amino-5-bromo-3-iodopyridine (B1270907), can be synthesized from a 2-amino-5-bromopyridine precursor. ijssst.info This two-step process begins with the bromination of 2-aminopyridine to produce 2-amino-5-bromopyridine as described previously. ijssst.infogoogle.com The subsequent iodination is carried out by treating the 2-amino-5-bromopyridine with potassium iodate (B108269) in an acidic medium, followed by the addition of a potassium iodide solution. ijssst.info The reaction mixture is heated to drive the iodination at the 3-position of the pyridine (B92270) ring. ijssst.info

The detailed procedure involves dissolving 2-amino-5-bromopyridine in sulfuric acid, followed by the portionwise addition of potassium iodate. ijssst.info The mixture is heated to 100 °C, and a solution of potassium iodide in water is added dropwise. ijssst.info After stirring for a period, the product is isolated by adjusting the pH, cooling, and filtering. ijssst.info This method has been optimized to achieve a good yield of 2-amino-5-bromo-3-iodopyridine. ijssst.info

Table 2: Iodination of 2-Amino-5-bromopyridine

Starting MaterialReagentsSolvent/MediumTemperatureYieldPuritySource
2-Amino-5-bromopyridinePotassium Iodate, Potassium Iodide2 mol/L Sulfuric Acid100 °C73.7%98.5% ijssst.info

A three-step synthetic route starting from 2-aminopyridine provides an alternative method to obtain 2-amino-5-bromopyridine. researchgate.net This process involves:

N-Acylation: The amino group of 2-aminopyridine is first protected by acylation, for instance, using acetic anhydride (B1165640) under reflux conditions. researchgate.net

Bromination: The resulting 2-acetamidopyridine (B118701) is then brominated. This step is typically performed at a controlled temperature (e.g., 50 °C) to ensure selective bromination at the 5-position. researchgate.net

Hydrolysis: The final step is the removal of the acyl protecting group by hydrolysis, often using a strong base like sodium hydroxide (B78521), to yield 2-amino-5-bromopyridine. researchgate.net

Starting directly from a 2-acylaminopyridine, which can be prepared as described above, offers a pathway that can improve yield and selectivity by preventing the formation of dibrominated by-products. googleapis.comgoogle.com

Research has shown that reacting 2-acylaminopyridine with bromine in an alkaline buffer solution leads to the preferential formation of 2-acylamino-5-bromopyridine. googleapis.comgoogle.com This method effectively suppresses the formation of the 2-acylaminopyridinium-HBr3 salt and avoids the generation of 2-acylamino-3,5-dibromopyridines. googleapis.com

The reaction can be performed in various solvent systems, including protic polar solvents like water or alcohol, or in a two-layer system of water and a non-polar solvent. google.comgoogle.com Alkaline buffers such as disodium (B8443419) hydrogen phosphate (B84403) (Na2HPO4) or sodium acetate (B1210297) (CH3CO2Na) are used to maintain the pH. google.comgoogle.com The reaction temperature is preferably kept between 0 °C and 20 °C. google.com This technique allows for the production of various 2-acylamino-5-bromopyridines with good yield and excellent selectivity. google.com The resulting 2-acylamino-5-bromopyridine can then be hydrolyzed to 2-amino-5-bromopyridine. google.com

Table 3: Bromination of 2-Acylaminopyridine in Alkaline Buffer

Starting MaterialReagentBufferSolvent SystemTemperatureKey FindingSource
2-AcylaminopyridineBromineNa2HPO4, CH3CO2NaWater, Alcohol, Acetic Acid, or Water-nonpolar solvent0-20 °CHigh selectivity, avoids dibromination googleapis.comgoogle.comgoogle.com

Synthesis from 2-Acylaminopyridine

Hydrolysis of 2-Acylamino-5-halogenopyridine

The hydrolysis of a 2-acylamino group to a primary amine is a common deprotection strategy in pyridine chemistry. This method can be applied to the synthesis of 2-amino-5-halogenopyridines from their 2-acylamino precursors. The reaction can proceed under either acidic or alkaline conditions. google.comgoogleapis.com

In the context of synthesizing compounds structurally related to 2-Amino-5-bromopyridin-3-ol, the hydrolysis of a 2-acylamino-5-halogenopyridine is a key step. For instance, 2-acetamido-5-bromopyridine (B57907) can be hydrolyzed to 2-amino-5-bromopyridine. google.comgoogle.com While not directly yielding the 3-hydroxy derivative, this transformation is a fundamental reaction. For the synthesis of the target compound, this hydrolysis would be performed on a substrate that already contains a hydroxyl group or a protected hydroxyl group at the 3-position.

Commonly used acids for this hydrolysis include hydrochloric acid, sulfuric acid, and hydrobromic acid, with hydrochloric acid often being preferred for economic reasons and to minimize side reactions. google.comgoogle.com The reaction temperature is a critical parameter and is typically controlled to optimize the yield and purity of the resulting 2-amino-5-halogenopyridine. google.com

Table 1: Conditions for Hydrolysis of 2-Acylamino-5-halogenopyridines

PrecursorReagentsConditionsProductReference
2-Acylamino-5-halogenopyridineAcid (e.g., HCl, H₂SO₄) or BaseControlled Temperature2-Amino-5-halogenopyridine google.comgoogleapis.com
2-Acetamido-5-bromopyridineAcidic Hydrolysis-2-Amino-5-bromopyridine google.comgoogle.com

Synthesis from Bromopyridine Carboxamide via Hofmann Degradation

The Hofmann degradation, or Hofmann rearrangement, is a well-established method for converting a primary amide into a primary amine with one fewer carbon atom. This reaction typically involves treating the amide with an alkali metal hypohalite, such as sodium hypochlorite (B82951) or sodium hypobromite, followed by hydrolysis. google.comgoogleapis.com

This methodology can be applied to the synthesis of aminopyridines from pyridine carboxamides. For example, 3-aminopyridine (B143674) can be prepared from 3-pyridine carboxamide. google.comgoogleapis.com To synthesize this compound using this approach, a suitable starting material would be a 5-bromo-3-hydroxypyridine-2-carboxamide or a protected version thereof. The Hofmann degradation would then be carried out to generate the 2-amino group. The reaction is typically performed in the absence of an organic solvent, making it a potentially more environmentally friendly and cost-effective process for large-scale production. google.com

Table 2: Hofmann Degradation for Aminopyridine Synthesis

Starting MaterialReagentsKey TransformationProductReference
Pyridine CarboxamideHypohalite (e.g., Sodium Hypochlorite), NaOHAmide to AmineAminopyridine google.comgoogleapis.com
3-Pyridine CarboxamideSodium Hypochlorite, NaOHAmide to Amine3-Aminopyridine google.comgoogleapis.com

Synthesis from 2-Amino-5-halopyridines

A versatile and widely documented route to this compound and its analogs starts from readily available 2-amino-5-halopyridines, such as 2-amino-5-bromopyridine. This multi-step synthesis involves the protection of the amino group, followed by a substitution reaction to introduce the hydroxyl functionality (or a precursor), and finally, deprotection. google.comasianpubs.org

The initial step in this synthetic sequence is the protection of the exocyclic amino group of the 2-amino-5-halopyridine. This is necessary to prevent unwanted side reactions at the amino group during the subsequent substitution step. A common method for this protection is the reaction with 2,5-hexanedione (B30556) in the presence of an acid catalyst like p-toluenesulfonic acid in a solvent such as toluene. google.comasianpubs.org This reaction forms a pyrrole-protected intermediate, specifically 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine. asianpubs.org

Table 3: Protection of 2-Amino-5-bromopyridine

ReactantProtecting AgentCatalystSolventProductReference
2-Amino-5-bromopyridine2,5-Hexanedionep-Toluenesulfonic acidToluene5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine google.comasianpubs.orgasianpubs.org

With the amino group protected, the next step is the substitution of the halogen atom at the 5-position. To introduce the hydroxyl group, a nucleophilic substitution reaction is employed. One approach involves the use of sodium benzylalcohol. google.com The reaction is typically catalyzed by copper(I) iodide and carried out in a solvent like dimethylacetamide (DMAc) at elevated temperatures (e.g., 80–95°C). This introduces a benzyloxy group, which serves as a protected form of the hydroxyl group. An alternative to sodium benzylalcohol is the use of sodium methoxide (B1231860) to introduce a methoxy (B1213986) group, which can later be demethylated. asianpubs.org

Table 4: Substitution of Bromine in Protected 2-Amino-5-bromopyridine

ReactantReagentCatalystSolventTemperatureProductReference
Pyrrole-protected 2-amino-5-bromopyridineSodium benzylalcoholCopper(I) iodideDMAc80–95°CPyrrole-protected 2-amino-5-benzyloxypyridine
Pyrrole-protected 2-amino-5-bromopyridineSodium methoxide---5-Methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine asianpubs.org

The final stage of this synthesis is the removal of the protecting groups from both the amino and the newly introduced hydroxyl functions. When a benzyloxy group has been introduced, a simultaneous N,O-deprotection can be achieved under acidic or basic conditions to yield the final product, this compound. google.com If a methoxy group was introduced, the deprotection is a two-step process. First, the pyrrole (B145914) protecting group is removed using hydroxylamine (B1172632) hydrochloride and triethylamine (B128534) in an ethanol (B145695)/water mixture. This is followed by demethylation of the resulting 2-amino-5-methoxypyridine (B21397) using a strong acid like 95% sulfuric acid to afford the desired 2-amino-5-hydroxypyridine (B112774) analog. asianpubs.org

Table 5: Deprotection Steps to Yield 2-Amino-5-hydroxypyridine Analogs

Protected IntermediateDeprotection Reagent(s)ConditionsProductReference
Pyrrole-protected 2-amino-5-benzyloxypyridineAcid or Base-2-Amino-5-hydroxypyridine google.com
5-Methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine1. Hydroxylamine hydrochloride, Triethylamine 2. 95% H₂SO₄1. Reflux 2. -2-Amino-5-hydroxypyridine asianpubs.org
Substitution Reactions with Sodium Benzylalcohol

Optimization of Synthetic Conditions

The efficiency and scalability of any synthetic route are highly dependent on the optimization of reaction conditions. For the synthesis of this compound and related compounds, several factors can be fine-tuned to improve yields, reduce reaction times, and minimize the formation of byproducts.

For instance, in the bromination of 2-aminopyridine to form 2-amino-5-bromopyridine, a key intermediate, the choice of brominating agent and reaction conditions is crucial. The use of N-bromosuccinimide (NBS) in acetone has been shown to be effective. ijssst.info Optimization of this step involved adjusting the molar ratio of the reactants and the rate of addition of the brominating agent to achieve a high yield (95.0%) and minimize the formation of the dibrominated byproduct, 2-amino-3,5-dibromopyridine (B40352). ijssst.info

Similarly, in multicomponent reactions for the synthesis of substituted 2-aminopyridines, temperature and reaction time are critical parameters. In one study, the optimal yield for the synthesis of a 2-amino-3-cyanopyridine (B104079) derivative was achieved by heating the reaction mixture at 80°C for 3 hours under solvent-free conditions. nih.gov Lower temperatures resulted in significantly lower yields or no reaction at all. nih.gov

The choice of catalyst and ligand is also a key area for optimization, particularly in cross-coupling reactions used to form C-N bonds. For the amination at the C-5 position of 2-amino-5-halopyridines, a systematic study of various palladium and copper catalysts, ligands, and bases was conducted. rsc.org It was found that a copper-catalyzed reaction using a 1,2-diol as a ligand provided excellent yields and high selectivity, avoiding the need for expensive phosphine (B1218219) ligands and protection-deprotection steps. rsc.org

These examples highlight that a systematic approach to optimizing reaction parameters such as temperature, solvent, catalyst, and stoichiometry is essential for developing robust and efficient syntheses for complex molecules like this compound.

Reagent Selection and Stoichiometry

The synthesis of this compound can be achieved through various routes, with the selection of reagents and their precise molar ratios being a key determinant of the reaction's success.

One common method involves the direct bromination of 2-amino-3-pyridinol. In a typical procedure, 2-amino-3-pyridinol is dissolved in 95% ethanol and then treated with liquid bromine. prepchem.com A specific example details dissolving 110.0 g of 2-amino-3-pyridinol in 250 ml of 95% ethanol, followed by the addition of 160 g of liquid bromine. prepchem.com This highlights a synthesis where the brominating agent is used in a significant but controlled excess.

Another approach starts from 2-aminopyridine, which is first brominated to 2-amino-5-bromopyridine. orgsyn.org This intermediate can then be further processed to introduce the hydroxyl group. The bromination of 2-aminopyridine often utilizes bromine in acetic acid. orgsyn.org The stoichiometry is critical, with a 1:1 molar ratio of 2-aminopyridine to bromine being typical to favor the formation of the desired monobrominated product. orgsyn.org

A different strategy employs 2-amino-3,5-dibromopyridine as the starting material. This compound is treated with potassium hydroxide in the presence of a copper powder catalyst to yield 2-amino-3-hydroxy-5-bromopyridine. prepchem.com This method demonstrates a substitution reaction where a bromine atom is replaced by a hydroxyl group.

The table below summarizes various reagent systems used in the synthesis of this compound and its precursors.

Starting MaterialReagentsProductReference
2-amino-3-pyridinolLiquid Bromine, 95% Ethanol2-amino-5-bromo-3-pyridinol prepchem.com
2-aminopyridineBromine, Acetic Acid2-amino-5-bromopyridine orgsyn.org
2-amino-3,5-dibromopyridinePotassium Hydroxide, Copper Powder, Water2-amino-3-hydroxy-5-bromopyridine prepchem.com
oxazo[4,5-b]pyridin-2(3H)-one crude productLiquid Bromine, N,N-dimethylformamide (DMF), 2-hydroxy-2-methyl-1-phenyl-1-propanone6-bromo-3H-oxazolo[4,5-b]pyridin-2-one google.com

Temperature and Reaction Time Control

Precise control over temperature and reaction duration is paramount in the synthesis of this compound to ensure high yields and purity.

In the direct bromination of 2-amino-3-pyridinol, the reaction is typically conducted at a low temperature. For instance, the solution of 2-amino-3-pyridinol in ethanol is cooled to approximately 5°C before the dropwise addition of liquid bromine over a period of 2 hours. prepchem.com After the addition is complete, the mixture is stirred for an additional hour to ensure the reaction goes to completion. prepchem.com

Similarly, when synthesizing the precursor 2-amino-5-bromopyridine from 2-aminopyridine, the initial phase of the reaction is carried out at a temperature below 20°C. orgsyn.org As the reaction progresses, the temperature is allowed to rise to 50°C. orgsyn.org This temperature management strategy is designed to delay the crystallization of the product's hydrobromide salt. orgsyn.org

A photocatalytic bromination method to form an intermediate, 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one, also emphasizes strict temperature control, maintaining the reaction at 0-5°C for 3 hours under UV irradiation. google.com

The hydrolysis of 2-amino-3,5-dibromopyridine to 2-amino-3-hydroxy-5-bromopyridine requires significantly higher temperatures, with the reaction being carried out in an autoclave at 170°C for 10 hours. prepchem.com

The following table provides a comparative look at the temperature and reaction times for different synthetic steps.

Reaction StepTemperatureDurationReference
Bromination of 2-amino-3-pyridinol~5°C3 hours prepchem.com
Bromination of 2-aminopyridine<20°C initially, rising to 50°C>1 hour orgsyn.org
Photocatalytic bromination of oxazo[4,5-b]pyridin-2(3H)-one0-5°C3 hours google.com
Hydrolysis of 2-amino-3,5-dibromopyridine170°C10 hours prepchem.com

Solvent Effects and Selection

The choice of solvent plays a crucial role in the synthesis of this compound, influencing reagent solubility, reaction rate, and product isolation.

For the direct bromination of 2-amino-3-pyridinol, 95% ethanol is a commonly used solvent. prepchem.com It effectively dissolves the starting material and facilitates the reaction with liquid bromine. prepchem.com In the synthesis of the precursor 2-amino-5-bromopyridine, acetic acid is employed as the solvent. orgsyn.org It not only dissolves the 2-aminopyridine but also helps to moderate the reactivity of the bromine. orgsyn.org

In a photocatalytic approach to an intermediate, anhydrous N,N-dimethylformamide (DMF) is the solvent of choice. google.com This polar aprotic solvent is suitable for the photocatalytic conditions and the reagents involved. google.com

For the conversion of 2-amino-3,5-dibromopyridine to the final product, water is used as the solvent in a high-temperature, high-pressure reaction. prepchem.com The purification of the final product often involves the use of ethyl acetate and tetrahydrofuran (B95107) mixtures for extraction and ethyl acetate for chromatography. prepchem.com

Synthetic StepSolvent(s)PurposeReference
Bromination of 2-amino-3-pyridinol95% EthanolReaction medium prepchem.com
Bromination of 2-aminopyridineAcetic AcidReaction medium orgsyn.org
Photocatalytic brominationN,N-dimethylformamide (DMF)Reaction medium google.com
Hydrolysis of 2-amino-3,5-dibromopyridineWaterReaction medium prepchem.com
Product PurificationEthyl acetate/tetrahydrofuran, Ethyl acetateExtraction and Chromatography prepchem.com

Inhibition of Byproduct Formation (e.g., 2-amino-3,5-dibromopyridine)

Several strategies are employed to minimize the formation of this dibrominated species. Careful control of the stoichiometry of the brominating agent is crucial. ijssst.info Using a molar ratio of approximately 1:1 of the substrate to the brominating agent, such as bromine or N-bromosuccinimide (NBS), helps to favor monobromination. orgsyn.orgijssst.info

Temperature control also plays a role. In the bromination of 2-aminopyridine, allowing the temperature to rise to 50°C during the addition of bromine can help to keep the desired monobrominated product's hydrobromide salt in solution, preventing its premature separation and potential for further reaction. orgsyn.org

Post-synthesis purification methods are also essential for removing any 2-amino-3,5-dibromopyridine that does form. One documented method involves washing the crude product with hot petroleum ether, in which the dibrominated impurity is more soluble. orgsyn.org In other cases, column chromatography is necessary to achieve high purity. prepchem.com

The formation of 2-amino-3,5-dibromopyridine can also be utilized in a different synthetic route, where it serves as the starting material for a subsequent hydrolysis reaction to yield 2-amino-3-hydroxy-5-bromopyridine. prepchem.com

StrategyDescriptionReference
Stoichiometric ControlUsing a near 1:1 molar ratio of substrate to brominating agent. orgsyn.orgijssst.info
Temperature ManagementAllowing the reaction temperature to rise to 50°C during bromination. orgsyn.org
PurificationWashing the crude product with hot petroleum ether or using column chromatography. orgsyn.orgprepchem.com
Alternative Synthetic RouteUsing 2-amino-3,5-dibromopyridine as the starting material for hydrolysis. prepchem.com

Scale-Up Feasibility and Industrial Considerations

The transition from a laboratory-scale synthesis to industrial production of this compound presents several challenges and considerations. The primary goals of industrial synthesis are to ensure a process that is cost-effective, safe, and produces a consistently high-quality product. google.com

The choice of reagents is a major factor. For instance, while liquid bromine is effective, it is also highly corrosive and hazardous, requiring specialized handling and equipment on an industrial scale. orgsyn.org Alternative brominating agents like N-bromosuccinimide (NBS) may be considered, although their cost can be higher. ijssst.info

Reaction conditions must be carefully optimized for large-scale reactors. The efficient control of temperature, especially for exothermic reactions like bromination, is critical to prevent runaway reactions and ensure product consistency. prepchem.comorgsyn.org The duration of the reaction and the rate of reagent addition also need to be fine-tuned for large batches. prepchem.com

Solvent selection and recycling are important economic and environmental considerations. Solvents that are effective, safe, and easily recoverable are preferred. ijssst.info The development of processes that minimize solvent use or employ greener alternatives is an ongoing area of research.

The purification of the final product on a large scale must be efficient and cost-effective. Methods like crystallization are generally preferred over chromatography for industrial applications due to lower cost and higher throughput. orgsyn.org

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Conditions and Microwave Irradiation

One promising green chemistry approach is the use of solvent-free reaction conditions, often coupled with microwave irradiation. This technique can lead to significantly shorter reaction times, increased yields, and a reduction in the use of volatile organic solvents. researchgate.net

While specific research on the solvent-free, microwave-assisted synthesis of this compound is not extensively detailed in the provided search results, the principles have been successfully applied to the synthesis of related aminopyridine derivatives. researchgate.netnih.gov For example, the synthesis of various 2-amino-3-cyanopyridine derivatives has been achieved under solvent-free conditions, demonstrating the feasibility of this approach for this class of compounds. nih.gov

Microwave-assisted synthesis has been shown to accelerate a wide range of organic reactions, including the synthesis of heterocyclic compounds. researchgate.netnih.gov The rapid and uniform heating provided by microwaves can enhance reaction rates and improve selectivity, potentially reducing the formation of byproducts. researchgate.net

The application of these green chemistry principles to the synthesis of this compound could offer significant advantages over traditional methods. Future research in this area could focus on adapting existing solvent-free and microwave-assisted protocols for aminopyridine synthesis to the specific requirements of producing this compound, leading to a more sustainable and efficient manufacturing process.

Recycling of Unreacted Materials

In the broader context of optimizing synthetic routes for pyridine derivatives, the recycling of unreacted starting materials is a critical consideration for enhancing economic viability and minimizing chemical waste. While specific studies detailing the recycling of unreacted materials in the direct synthesis of this compound are not prevalent, valuable insights can be drawn from the synthesis of structurally related compounds, such as its iodo-analogue.

Research into the synthesis of 2-amino-5-bromo-3-iodopyridine has demonstrated the feasibility and benefits of recycling unreacted 2-amino-5-bromopyridine. ijssst.inforesearchgate.net In a multi-step synthesis starting from 2-aminopyridine, 2-amino-5-bromopyridine is formed as a key intermediate. ijssst.info During the subsequent iodination step to form the final product, not all of the 2-amino-5-bromopyridine is consumed.

The successful recycling of unreacted 2-amino-5-bromopyridine in this related synthesis underscores a viable strategy for process optimization that could potentially be adapted for the synthesis of this compound and other pyridine derivatives.

Research Findings on Recycling of 2-Amino-5-bromopyridine

ParameterFindingReference
Recycled Material Unreacted 2-Amino-5-bromopyridine ijssst.info
Recovery Method Extraction of the reaction filtrate with ethyl acetate, followed by evaporation of the solvent. ijssst.info
Purity of Recovered Material 91.3% ijssst.info
Amount of Recovered Material 0.23 g (from an initial 1.0 g of 2-amino-5-bromopyridine) ijssst.info
Subsequent Use The recovered material was combined with fresh 2-amino-5-bromopyridine for the next reaction cycle. ijssst.info
Yield of Final Product Using Recycled Material 73.1% (for 2-amino-5-bromo-3-iodopyridine) ijssst.info
Purity of Final Product Using Recycled Material 98.7% (for 2-amino-5-bromo-3-iodopyridine) ijssst.info

Chemical Reactivity and Derivatization of 2 Amino 5 Bromopyridin 3 Ol

Electrophilic Aromatic Substitution Reactions

The pyridine (B92270) ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the activating amino and hydroxyl groups in 2-Amino-5-bromopyridin-3-ol can facilitate such reactions. Electrophilic substitution, when it occurs, is directed by these activating groups to the positions ortho and para to them.

For instance, iodination of 2-Amino-5-bromopyridine (B118841), a closely related compound, has been achieved using iodine, indicating that the pyridine ring can undergo electrophilic halogenation. ijssst.info While specific studies on the electrophilic substitution of this compound are not extensively detailed in the provided results, the general principles of electrophilic aromatic substitution suggest that reactions like nitration and sulfonation could be possible under specific conditions. masterorganicchemistry.com Nitration typically involves the use of nitric acid with a strong acid catalyst like sulfuric acid to generate the nitronium ion (NO2+) as the active electrophile. masterorganicchemistry.com

Nucleophilic Aromatic Substitution Reactions

The bromine atom at the 5-position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). cymitquimica.com This is a common reaction for halogenated pyridines, especially when the halogen is positioned at an electron-deficient site. The reaction proceeds through a Meisenheimer complex intermediate, and the rate of reaction is influenced by the nature of the nucleophile and the reaction conditions.

The bromine atom can be displaced by various nucleophiles, such as amines, thiols, and alkoxides, to introduce new functional groups onto the pyridine ring. a2bchem.com For example, the reaction with amines would lead to the formation of diamino-substituted pyridines.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the pyridine ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. a2bchem.comsigmaaldrich.com These reactions significantly expand the synthetic utility of this compound.

Some of the key palladium-catalyzed reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound. sigmaaldrich.com

Sonogashira Coupling: This reaction couples the bromopyridine with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base, leading to the synthesis of alkynylpyridines. scirp.orgresearchgate.net

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the bromopyridine with an amine in the presence of a palladium catalyst and a base. sigmaaldrich.comnih.gov

Heck Coupling: This reaction involves the coupling of the bromopyridine with an alkene to form a substituted alkene. sigmaaldrich.com

These cross-coupling reactions are highly versatile and allow for the introduction of a wide array of substituents at the 5-position of the pyridine ring, enabling the synthesis of a diverse library of derivatives. a2bchem.com

Formation of Schiff Bases and Metal Complexes

The amino group at the 2-position of this compound can readily undergo condensation reactions with aldehydes or ketones to form Schiff bases (imines). researchgate.netnih.govnih.gov This reaction is a cornerstone of coordination chemistry, as the resulting Schiff base ligands, containing both nitrogen and oxygen donor atoms, can coordinate with various metal ions to form stable metal complexes. researchgate.netnih.govrasayanjournal.co.in

The synthesis of Schiff bases from 2-aminopyridine (B139424) derivatives and their subsequent complexation with transition metals like cobalt(II) and copper(II) have been reported. researchgate.netrasayanjournal.co.in These complexes often exhibit interesting electronic and magnetic properties and have been investigated for their potential applications in various fields.

Reactant 1Reactant 2Product TypeMetal Ion (for complexes)
This compoundAldehyde/KetoneSchiff Base-
Schiff Base of this compoundMetal SaltMetal ComplexCo(II), Cu(II), Ni(II), Zn(II)

Functional Group Transformations (e.g., Amination, Nitration)

The existing functional groups on this compound can be further modified through various transformations.

Amination: As discussed in the context of nucleophilic aromatic substitution and palladium-catalyzed reactions, the bromine atom can be replaced by an amino group to yield a diaminopyridine derivative. nih.gov

Nitration: While challenging on a deactivated ring, nitration could potentially be achieved under harsh conditions, introducing a nitro group onto the pyridine ring. masterorganicchemistry.com The position of nitration would be influenced by the directing effects of the existing substituents. The introduction of a nitro group can significantly alter the electronic properties of the molecule and serve as a precursor for further transformations, such as reduction to an amino group.

Derivatization for Pharmacological Enhancement

The derivatization of this compound is a key strategy for the development of new pharmacologically active compounds. a2bchem.com By modifying the core structure through the reactions described above, medicinal chemists can fine-tune the molecule's properties to improve its efficacy, selectivity, and pharmacokinetic profile.

Medicinal Chemistry and Biological Applications of 2 Amino 5 Bromopyridin 3 Ol Derivatives

Scaffold in Drug Discovery

The 2-amino-5-bromopyridin-3-ol core structure serves as a crucial scaffold in drug discovery, particularly in the design of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of kinase active sites makes it a valuable pharmacophore. Researchers have utilized this scaffold to develop potent and selective inhibitors for various protein kinases, which are critical targets in oncology and inflammatory diseases.

The design of a novel 5-aryl-3-benzyloxy-2-aminopyridine scaffold for c-MET inhibition was accomplished through the re-engineering of central core rings. This process involved truncating a pyrrole (B145914)–oxindole platform to a smaller, adenine-pocket core. The 2-aminopyridine (B139424) NH and ring nitrogen were anticipated to form hydrogen bonds with the hinge protein residues Pro-1158 and Met-1160. Current time information in Bangalore, IN. This strategic design has led to the discovery of inhibitors for targets such as c-MET, ALK, and Nek2. Current time information in Bangalore, IN.nih.gov The bromine atom at the 5-position provides a convenient handle for introducing various aryl or heterocyclic groups via cross-coupling reactions, allowing for the exploration of different chemical spaces and the optimization of inhibitor potency and selectivity. researchgate.net

Inhibitory Activities Against Specific Biological Targets

Derivatives of this compound have demonstrated significant inhibitory activity against a range of biological targets, underscoring their therapeutic potential.

Tyrosine Kinase Inhibition

The 2-aminopyridine scaffold is a cornerstone in the development of inhibitors targeting receptor tyrosine kinases (RTKs) like c-MET and Anaplastic Lymphoma Kinase (ALK), which are implicated in various cancers. For instance, a series of 5-aryl-3-benzyloxy-2-aminopyridine derivatives were designed as c-MET inhibitors. Current time information in Bangalore, IN. The 2-aminopyridine core was designed to interact with the hinge region of the kinase, a critical interaction for potent inhibition. Current time information in Bangalore, IN.

Furthermore, derivatives of this scaffold have been investigated as dual ROS1 and ALK inhibitors to combat drug resistance. nih.gov In one study, a spiro derivative, C01, which is based on a 2-aminopyridine scaffold, showed significant activity against a crizotinib-resistant ROS1 mutant. nih.gov

Below is a table summarizing the activity of some 2-aminopyridine derivatives as tyrosine kinase inhibitors.

CompoundTarget KinaseIC50 (nM)Cell LineReference
11a c-MET-- Current time information in Bangalore, IN.
C01 CD74-ROS1G2032R42.3- nih.gov
17a Nek2120- researchgate.net
17b Nek2210- researchgate.net

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Derivatives of 2-aminopyridine have also been explored as inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. Inhibition of FAAH is a promising strategy for the treatment of pain and inflammation. A novel flurbiprofen (B1673479) analogue, N-(3-bromopyridin-2-yl)-2-(2-fluoro-(1,1'-biphenyl)-4-yl)propanamide (Flu-AM4), was synthesized and found to be a competitive and reversible inhibitor of FAAH with a Ki value of 13 nM. nih.govgoogle.com This highlights the potential of the 2-aminopyridine scaffold in developing potent FAAH inhibitors.

The development of dual FAAH/COX inhibitors has also been a focus, with the replacement of a 2-amino-3-methylpyridine (B33374) moiety with a 2-amino-3-halopyridine leading to increased potency towards FAAH. nih.gov

The following table presents data on the FAAH inhibitory activity of a selected derivative.

CompoundTarget EnzymeKi (nM)Mode of InhibitionReference
Flu-AM4 FAAH13Competitive, Reversible nih.govgoogle.com

Kinases (e.g., TBK1 and IKKε) Inhibition

The inflammatory kinases TANK-binding kinase 1 (TBK1) and IKKε are crucial mediators of the innate immune response and have been implicated in obesity and certain cancers. researchgate.netrasayanjournal.co.in While direct studies on this compound derivatives as TBK1/IKKε inhibitors are not extensively documented, research on structurally related aminopyridine derivatives provides valuable insights. For example, amlexanox, which contains an amino-pyridine core, has been identified as an inhibitor of TBK1 and IKKε. researchgate.net Core modifications of amlexanox, leading to substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives, have been synthesized and evaluated as inhibitors of these kinases. researchgate.net This suggests that the broader 2-aminopyridine scaffold is a viable starting point for developing TBK1 and IKKε inhibitors.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of 2-aminopyridine derivatives. The presence of a bromine atom on the pyridine (B92270) ring is often associated with enhanced antibacterial activity. achemblock.com One study reported that a 2-amino-3-cyanopyridine (B104079) derivative containing a bromine atom exhibited antibacterial activity, while related compounds without bromine were inactive. achemblock.com This suggests that the bromine atom may be involved in crucial interactions with the biological target, such as halogen bonding. achemblock.com

A series of 5-bromo-pyridyl containing substituted 2-amino-thiazole derivatives were synthesized and screened for their antibacterial and antifungal activities. These compounds showed significant activity against a panel of bacteria, including Staphylococcus aureus, Bacillus cereus, and Escherichia coli, as well as fungi like Aspergillus niger. achemblock.com Another study on Schiff bases derived from 2-amino-5-bromopyridine (B118841) also demonstrated both antibacterial and antifungal properties.

The table below summarizes the antimicrobial activity of some brominated pyridine derivatives.

Compound TypeTested OrganismsActivityReference
2-amino-3-cyanopyridine with bromine E. coli, B. subtilisAntibacterial achemblock.com
5-bromo-pyridyl substituted 2-amino-thiazoles S. aureus, B. cereus, E. coli, A. nigerAntibacterial & Antifungal achemblock.com
Schiff bases of 2-amino-5-bromopyridine Bacteria and FungiAntibacterial & Antifungal

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For derivatives of this compound, SAR studies have provided valuable insights into the structural requirements for various biological activities.

In the context of Nek2 kinase inhibition, switching from an aminopyrazine to an aminopyridine hinge-binding scaffold resulted in a significant increase in inhibitory activity. researchgate.net Further SAR studies on these hybrid compounds revealed that modifications to the benzyl (B1604629) ether and the basic amine substituent could modulate potency. researchgate.net

For FAAH inhibitors, the replacement of a methyl group with a halogen on the 2-aminopyridine moiety of ibuprofen (B1674241) amides led to increased FAAH inhibitory potency. nih.gov Specifically, a bromo-substituted derivative showed promising dual FAAH/COX-2 inhibition. nih.gov

In the development of tyrosine kinase inhibitors, SAR studies have focused on the substitution at the 5-position of the 2-aminopyridine ring. The introduction of various aryl groups via Suzuki coupling has been a key strategy to enhance potency and selectivity. nih.gov

The table below provides a summary of key SAR findings.

TargetScaffold ModificationEffect on ActivityReference
Nek2 Kinase Aminopyrazine to Aminopyridine scaffoldIncreased inhibition researchgate.net
FAAH Methyl to Halogen on 2-aminopyridineIncreased potency nih.gov
Tyrosine Kinases Aryl substitution at 5-positionModulation of potency and selectivity nih.gov

Role as Pharmaceutical Intermediates

This compound and its closely related precursor, 2-amino-5-bromopyridine, are recognized as crucial building blocks in the synthesis of various pharmaceutical agents. google.comresearchgate.net These compounds serve as starting materials for creating drugs aimed at treating a multitude of conditions, including autoimmune diseases, inflammatory disorders, cardiovascular diseases, and neurodegenerative diseases. google.com The chemical reactivity of the pyridine ring, enhanced by the amino, bromo, and hydroxyl substituents, allows for diverse chemical transformations. This compound itself is identified as an organic chemical synthesis intermediate. chemicalbook.comchemicalbook.comcymitquimica.com

PropertyValueSource
Compound Name This compound longshinebiotech.commolcore.comalfa-chemistry.com
CAS Number 39903-01-0 longshinebiotech.commolcore.comalfa-chemistry.com
Molecular Formula C5H5BrN2O longshinebiotech.commolcore.comalfa-chemistry.com
Molecular Weight 189.01 g/mol longshinebiotech.commolcore.com
Appearance White to yellow powder longshinebiotech.com

Synthesis of PI3 Kinase Inhibitors

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical target in cancer therapy due to its role in cell proliferation, growth, and survival. frontiersin.org The derivative 2-amino-5-bromopyridine is explicitly mentioned as a key intermediate in the synthesis of PI3 kinase inhibitors. google.com One prominent example is its use in creating Encorafenib, a potent kinase inhibitor. longshinebiotech.com The structural framework of this compound provides a foundation for building molecules that can effectively bind to the kinase domain of PI3K, thereby inhibiting its activity. longshinebiotech.comfrontiersin.org The development of such inhibitors is a major focus in oncology research, aiming for more targeted and effective cancer treatments. frontiersin.org

Synthesis of Halopyridine Derivatives

2-Amino-5-bromopyridine serves as a foundational molecule for the synthesis of more complex halopyridine and thiazolyl thiourea (B124793) compounds. google.comresearchgate.net The synthesis of 2-amino-5-bromo-3-iodopyridine (B1270907), a key pharmaceutical intermediate for tyrosine kinase inhibitors, starts from 2-aminopyridine, which is first brominated to 2-amino-5-bromopyridine. ijssst.info The process often involves protecting the amino group, followed by bromination and subsequent deprotection. researchgate.net The resulting 2-amino-5-bromopyridine can then undergo further halogenation, such as iodination, to produce di-halogenated pyridines. google.comijssst.info These multi-halogenated pyridines are valuable in cross-coupling reactions to build molecular complexity.

A common synthetic route involves the bromination of 2-aminopyridine using N-bromosuccinimide (NBS) in acetone (B3395972). ijssst.info This method is noted for its high yield, reaching up to 95%. ijssst.info

Starting MaterialReagentProductYieldReference
2-AminopyridineN-Bromosuccinimide (NBS)2-Amino-5-bromopyridine95.0% ijssst.info
2-Amino-5-bromopyridineKIO3 and KI2-Amino-3-iodo-5-bromopyridine73.7% ijssst.info

Synthesis of Thiazolylthiourea Compounds

Thiourea derivatives containing heterocyclic rings, such as thiazole (B1198619) and pyridine, have shown a range of biological activities, including anti-leukemic properties. researchgate.net 2-Amino-5-bromopyridine is a key starting material for creating halopyridyl thiourea compounds. google.comresearchgate.net The synthesis involves reacting the aminopyridine with an isothiocyanate to form the thiourea linkage. Chiral derivatives of cyclohexylethyl halopyridyl thiourea compounds have been synthesized and evaluated for their ability to inhibit tubulin polymerization, a mechanism crucial for anti-cancer activity. researchgate.net

Synthesis of Selective Dopamine (B1211576) D3 Receptor Agonists

The dopamine D3 receptor is a significant target for treating neuropsychiatric disorders, including schizophrenia and Parkinson's disease. core.ac.uk Aminopyridine derivatives are utilized in the development of selective dopamine D3 receptor agonists. google.comgoogle.com The synthesis often involves protecting the 2-amino group of a substituted pyridine, followed by a series of modifications to build the rest of the pharmacophore, and finally, deprotection to yield the active compound. google.com Although direct synthesis from this compound is not explicitly detailed, the broader class of aminopyridine derivatives, including 2-amino-5-bromopyridine, serves as essential intermediates in this field. google.comgoogle.com

Synthesis of Imidazo[1,2-a]pyridine (B132010) Compounds as VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. researchgate.net Inhibiting VEGFR-2 is a proven strategy in cancer therapy. Imidazo[1,2-a]pyridine-based compounds have been developed as potent VEGFR-2 inhibitors, and their synthesis utilizes 2-amino-5-bromopyridine as a starting intermediate. google.com The synthesis typically involves the condensation of a 2-aminopyridine derivative with an α-haloketone to construct the fused imidazo[1,2-a]pyridine core. The bromo-substituent on the pyridine ring can then be used for further functionalization, often through palladium-catalyzed cross-coupling reactions, to introduce moieties that enhance binding to the VEGFR-2 kinase. google.comresearchgate.net

Development of Novel Chemotypes

The this compound scaffold and its derivatives are not limited to the applications mentioned above. Their versatile chemical nature makes them ideal starting points for the development of novel chemotypes in drug discovery. frontiersin.org The pyridinone core, present in this compound, is considered a "privileged structure" in medicinal chemistry. frontiersin.org It can act as a bioisostere for various other chemical groups like phenols and pyrimidines, and its multiple functionalization points allow for fine-tuning of physicochemical properties such as solubility and lipophilicity. frontiersin.org This adaptability facilitates its use in fragment-based drug design and the creation of new molecular entities targeting a wide range of biological targets beyond the established ones. frontiersin.org

Advanced Research Directions and Future Perspectives for 2 Amino 5 Bromopyridin 3 Ol

The scaffold of 2-aminopyridin-3-ol, particularly with halogen substitutions like in 2-Amino-5-bromopyridin-3-ol, represents a "privileged structure" in medicinal chemistry. frontiersin.orgnih.gov Its inherent functionalities offer a versatile platform for developing novel therapeutic agents. Future research is poised to build upon the existing knowledge base, exploring innovative synthetic methodologies, designing more potent and selective derivatives, and delving deeper into its biological mechanisms through advanced computational and pharmacological studies.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-5-bromopyridin-3-OL, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via bromination of 2-aminopyridin-3-ol derivatives. For example, bromination of 2-amino-3-methylpyridine with brominating agents (e.g., NBS or Br₂) under controlled conditions yields brominated pyridines. Optimization involves:

  • Temperature control : Reactions at 0–5°C minimize side products like dibrominated species .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity and solubility .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) isolates the product. Yield improvements (60–75%) are achieved by quenching the reaction early to prevent over-bromination .

Q. What spectroscopic techniques are effective for characterizing this compound, and how should data interpretation account for tautomerism?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 6.8–7.5 ppm (pyridine protons) and δ 4.5–5.5 ppm (exchangeable -OH/-NH₂) confirm the structure. Tautomeric shifts (e.g., keto-enol) may split signals; deuterated DMSO suppresses exchange broadening .
    • ¹³C NMR : Signals near 150 ppm (C-Br) and 100–110 ppm (aromatic carbons) validate substitution patterns .
  • Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ peaks at m/z 189.01 (calculated for C₅H₆BrN₂O) .
  • IR Spectroscopy : Bands at 3300–3500 cm⁻¹ (-OH/-NH₂) and 1600–1650 cm⁻¹ (C=N/C=C) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives using SHELX software?

Methodological Answer: Contradictions in refinement (e.g., poor R-factors, disorder modeling) are addressed via:

  • Data Collection : High-resolution (<1.0 Å) X-ray data reduces noise. Use synchrotron sources for weak scatterers like bromine .
  • SHELXL Refinement :
    • Constraints : Fix bond lengths/angles for Br-C and N-H groups to mitigate over-parameterization.
    • Disorder Modeling : Split occupancy for tautomeric -OH/-NH₂ groups using PART instructions .
    • Hydrogen Bonding : Restrain O···N distances (2.5–3.0 Å) to stabilize refinement .
  • Validation : Check ADDSYM for missed symmetry and PLATON for twinning .

Q. What strategies mitigate low yields in phosphonylation reactions involving this compound?

Methodological Answer: Low yields (<40%) in phosphonylation with triethyl phosphite are improved by:

  • Catalysis : Add Lewis acids (e.g., ZnCl₂, 5 mol%) to activate the pyridine ring for nucleophilic attack .
  • Microwave Assistance : Reactions at 120°C for 30 minutes (instead of 24 hours reflux) enhance efficiency (yields ~65%) .
  • Workup : Acidic extraction (pH 4–5) removes unreacted starting material, while neutralization precipitates the product .

Key Notes

  • Safety : Dust explosion risks necessitate grounded equipment and ventilation .
  • Synthesis : Bromine’s electrophilicity directs substitution at the 5-position; steric effects favor 3-OH retention .
  • Advanced Applications : Used to synthesize imidazo[1,2-a]pyridine derivatives for kinase inhibitors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.